molecular formula C6H8N2O2 B12872063 (6S,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol

(6S,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol

Cat. No.: B12872063
M. Wt: 140.14 g/mol
InChI Key: JDEKDYIKCPXPOK-NTSWFWBYSA-N
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Description

    (6S,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol: is a heterocyclic compound with the chemical formula CHNO.

  • It features a pyrrolo[1,2-c]imidazole core, which consists of a fused pyrrole and imidazole ring system.
  • The compound exists in two enantiomeric forms: (6S,7R) and (6R,7S).
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential biological activities (e.g., antimicrobial, antiviral, or anticancer properties).

      Medicine: Research into its pharmacological effects and potential therapeutic applications.

      Industry: May find applications in materials science or as intermediates in drug development.

  • Mechanism of Action

    • The exact mechanism of action depends on the specific application.
    • If used as a drug, it likely interacts with specific molecular targets (e.g., enzymes, receptors) or cellular pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C6H8N2O2

    Molecular Weight

    140.14 g/mol

    IUPAC Name

    (6S,7R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol

    InChI

    InChI=1S/C6H8N2O2/c9-5-2-8-3-7-1-4(8)6(5)10/h1,3,5-6,9-10H,2H2/t5-,6+/m0/s1

    InChI Key

    JDEKDYIKCPXPOK-NTSWFWBYSA-N

    Isomeric SMILES

    C1[C@@H]([C@@H](C2=CN=CN21)O)O

    Canonical SMILES

    C1C(C(C2=CN=CN21)O)O

    Origin of Product

    United States

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